6,7-Difluoroisoindolin-1-one
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Overview
Description
6,7-Difluoroisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their diverse therapeutic properties and are often explored for their potential use in medicinal chemistry. The presence of fluorine atoms at the 6 and 7 positions enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units . Another approach involves the use of ultrasonic-assisted synthesis, which offers high efficiency and yields under milder reaction conditions .
Industrial Production Methods
Industrial production of 6,7-Difluoroisoindolin-1-one may involve large-scale synthesis using palladium or rhodium catalysts. These methods are designed to be scalable and cost-effective, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoroisoindolin-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different isoindolinone derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents (e.g., RMgX, RLi, R2Zn) and catalysts such as palladium and rhodium . Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted isoindolinones, which can be further explored for their biological and chemical properties .
Scientific Research Applications
6,7-Difluoroisoindolin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Medicine: Investigated for its anti-cancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6,7-Difluoroisoindolin-1-one involves its interaction with molecular targets such as CDK7. The compound exhibits high binding affinity and forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction disrupts the cell cycle and transcription processes, leading to its anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Isoindolin-1-one: A parent compound with similar therapeutic properties.
6,7-Difluoroindole: Another fluorinated derivative with distinct biological activities.
3-Hydroxyisoindolin-1-one: Known for its presence in natural products and pharmaceuticals.
Uniqueness
6,7-Difluoroisoindolin-1-one is unique due to the presence of fluorine atoms at the 6 and 7 positions, which enhance its chemical stability and biological activity. This makes it a valuable compound for medicinal chemistry and drug development .
Properties
Molecular Formula |
C8H5F2NO |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
6,7-difluoro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H5F2NO/c9-5-2-1-4-3-11-8(12)6(4)7(5)10/h1-2H,3H2,(H,11,12) |
InChI Key |
LPALHFLXJQDPEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2)F)F)C(=O)N1 |
Origin of Product |
United States |
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